tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate
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Overview
Description
tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}carbamate: is a synthetic organic compound with the molecular formula C₁₃H₂₁NO₃.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the spirocyclic intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}methylcarbamate
- tert-ButylN-{2-formylspiro[3.3]heptan-2-yl}oxycarbamate
Comparison:
- Structural Differences: While similar in their spirocyclic core, these compounds differ in the substituents attached to the spirocyclic ring.
- Chemical Properties: The differences in substituents can lead to variations in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties .
Properties
IUPAC Name |
tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLEQYTPMXBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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